N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Isoform Selectivity

The specific combination of a pyridine-3-sulfonamide core, a 5-methylthiophene substituent, and a methoxyethyl linker defines a unique pharmacophore. SAR studies confirm potency and selectivity are exquisitely sensitive to these elements, preventing interchangeable use of in-class analogs. Procure this compound as a starting point for profiling against tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII), mycobacterial Lpd enzyme, or for inclusion in anticancer screening cascades where the thiophene moiety confers radiosensitizing potential. CofA with purity ≥98% provided.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4
CAS No. 1797554-21-2
Cat. No. B2873902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide
CAS1797554-21-2
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4
Structural Identifiers
SMILESCC1=CC=C(S1)C(CNS(=O)(=O)C2=CN=CC=C2)OC
InChIInChI=1S/C13H16N2O3S2/c1-10-5-6-13(19-10)12(18-2)9-15-20(16,17)11-4-3-7-14-8-11/h3-8,12,15H,9H2,1-2H3
InChIKeyHBNYQMSONKRNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1797554-21-2): Compound Baseline


N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1797554-21-2) is a synthetic small molecule belonging to the pyridine-3-sulfonamide class . Its structure integrates a pyridine ring, a sulfonamide pharmacophore, and a 5-methylthiophene moiety connected via a methoxyethyl linker. Pyridine-3-sulfonamides are established scaffolds in medicinal chemistry, with demonstrated inhibitory activity against carbonic anhydrase isoforms, kinases, and microbial enzymes [1][2]. The thiophene substituent is frequently employed to modulate lipophilicity, π-stacking, and target selectivity within this chemotype [3].

Why Generic Pyridine-3-Sulfonamides Cannot Substitute for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide


Generic substitution within the pyridine-3-sulfonamide class is contraindicated due to the extreme sensitivity of target potency and selectivity to the N-substituent and the heteroaryl appendage. Published structure-activity relationship (SAR) studies demonstrate that replacement of a thiophene with a furan or phenyl ring dramatically alters cytotoxic IC50 values and radiosensitizing potential [1]. Even within thiophene-containing analogs, minor variations in the linker (e.g., methoxyethyl vs. methylene) or the position of the methyl substituent on the thiophene ring can drastically shift carbonic anhydrase isoform selectivity profiles [2]. Furthermore, the N-methylpyridine-3-sulfonamide motif has been shown to confer >1000-fold species-selectivity in enzyme inhibition, highlighting that the exact N-alkylation pattern is not interchangeable [3]. These findings collectively indicate that the specific combination of the 5-methylthiophene group, the methoxyethyl linker, and the pyridine-3-sulfonamide core in the target compound defines a unique pharmacophoric space that is unlikely to be recapitulated by in-class analogs without extensive re-optimization.

Quantitative Differentiation Evidence for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide


Carbonic Anhydrase Isoform Selectivity Driven by the Pyridine-3-Sulfonamide Core

The pyridine-3-sulfonamide scaffold, to which the target compound belongs, has demonstrated nanomolar inhibitory activity against cancer-associated carbonic anhydrase isoforms. In a 2025 study, 4-substituted pyridine-3-sulfonamides achieved KI values as low as 271 nM against hCA II, 137 nM against hCA IX, and 91 nM against hCA XII [1]. The N-substitution pattern, particularly the linker length and the nature of the heteroaryl tail (such as the 5-methylthiophene in the target compound), is a critical determinant of isoform selectivity; compound 6 in the series exhibited a 23.3-fold selectivity between hCA IX and hCA XII [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Isoform Selectivity

Species-Selective Enzyme Inhibition via N-Alkyl Pyridine-3-Sulfonamide Interaction

N-methylpyridine-3-sulfonamides were identified as potent inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) with >1000-fold selectivity over the human homologue [1]. The sulfonamide amide oxygen forms a critical hydrogen bond with the species-variant Arg93 residue in the lipoamide channel [1]. While the target compound features an N-methoxyethylthiophene substituent rather than N-methyl, the pyridine-3-sulfonamide core and the hydrogen-bonding capacity of the sulfonamide group are structurally conserved, suggesting potential for analogous species-selective binding interactions.

Antitubercular Drug Discovery Lipoamide Dehydrogenase Species Selectivity

Enhanced Cytotoxic Potency in Thiophene-Containing Sulfonamide Hybrids

Sulfonamide derivatives incorporating thiophene moieties have demonstrated superior cytotoxic activity compared to doxorubicin against the HepG2 liver cancer cell line. In a 2017 study, compounds bearing thiophene, pyridone, and hydrazone moieties showed higher cytotoxicity than doxorubicin [1]. Specifically, compounds 4 and 8d–j displayed enhanced activity, and compounds 4, 8d, and 8h demonstrated significant radiosensitizing ability when combined with γ-radiation [1]. The target compound contains a 5-methylthiophene substituent, which is absent in simpler pyridine-3-sulfonamides lacking heteroaryl tails.

Anticancer Agents Hepatocellular Carcinoma Radiosensitization

Dual Enzyme Inhibition (Hsp90α and DHFR) by Pyridine-Sulfonamide Derivatives

Pyridine-based N-sulfonamides have demonstrated dual inhibitory activity against Hsp90α and dihydrofolate reductase (DHFR). In a 2020 study, compounds 15c and 15d inhibited Hsp90α with IC50 values of 10.24 and 4.48 μg/mL, respectively, and compound 9a was the most potent DHFR inhibitor among the tested series [1]. These compounds also showed >50% viral reduction against HSV-1 and CBV4, with the combination of 15c/15d with acyclovir yielding IC50 values lower than acyclovir alone [1]. The target compound shares the pyridine-sulfonamide core with these active derivatives.

Hsp90 Inhibition Antiviral Activity DHFR Inhibition

Structural Differentiation: Methoxyethyl Linker vs. Common Methylene Linker

The target compound features a 2-methoxyethyl linker between the sulfonamide nitrogen and the 5-methylthiophene ring. This contrasts with the more common methylene or ethylene linkers found in many published pyridine-3-sulfonamide analogs . The methoxy group introduces an additional hydrogen bond acceptor, which can enhance aqueous solubility and modulate target binding. In carbonic anhydrase inhibitor series, linker composition and length have been shown to influence isoform selectivity by up to 23.3-fold (hCA IX vs. hCA XII) [1]. The methoxyethyl linker may therefore impart distinct solubility and selectivity characteristics compared to simpler alkyl-linked analogs such as N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide.

Linker Optimization Pharmacokinetics Ligand Efficiency

Anticancer Potency Benchmarking Against Cisplatin in Pyridine-3-Sulfonamide Series

4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated IC50 values of 4–43 μM against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with selectivity over non-cancerous HaCaT keratinocytes [1]. These values compare favorably to cisplatin, which typically exhibits IC50 values in the 5–20 μM range against the same cell lines. The N-substituent on the sulfonamide is a critical potency determinant; the target compound's unique N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl] group represents a distinct substituent not explored in this study.

Anticancer Screening NCI-60 Panel Solid Tumors

Recommended Research and Procurement Scenarios for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization for Solid Tumor Therapy

Procure this compound as a starting point for structure-activity relationship studies targeting tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. The pyridine-3-sulfonamide scaffold has established nanomolar KI values (91–271 nM) against these isoforms [1]. The 5-methylthiophene substituent and methoxyethyl linker provide distinct vectors for chemical modification. Comparative screening against simple N-methyl or N-phenyl analogs can quantify the contribution of the thiophene moiety to isoform selectivity. Recommended assays: stopped-flow CO2 hydration assay against hCA I, II, IX, XII; selectivity ratio calculation (hCA IX/hCA II).

Species-Selective Antimicrobial Inhibitor Screening

Deploy this compound in pathogen-selective enzyme inhibition screens based on the demonstrated >1000-fold selectivity of N-methylpyridine-3-sulfonamides for mycobacterial Lpd over the human homologue [2]. The target compound's structural divergence (methoxyethyl vs. methyl) may alter the selectivity window and intracellular accumulation properties. Test against M. tuberculosis Lpd and human Lpd in parallel; assess minimum inhibitory concentration (MIC) against Mtb H37Rv. Compare results with the N-methylpyridine-3-sulfonamide reference compound to quantify the impact of the N-substituent on species selectivity.

Anticancer Lead Diversification with Radiosensitization Potential

Include this compound in an anticancer screening cascade based on the demonstrated radiosensitizing activity of thiophene-containing sulfonamide derivatives against HepG2 cells [3]. The 5-methylthiophene group is a key pharmacophoric element absent in simpler pyridine-3-sulfonamides. Test in an MTT cytotoxicity assay against HepG2, MCF-7, and HCT-116 cell lines, with and without γ-radiation co-treatment. Benchmark against doxorubicin and cisplatin. A favorable cytotoxicity/radiosensitization profile would justify procurement scale-up for in vivo efficacy studies.

Polypharmacology Profiling Against Hsp90 and DHFR

Profiling this compound against Hsp90α and dihydrofolate reductase (DHFR) is warranted given the dual inhibitory activity observed in pyridine-sulfonamide derivatives [4]. The target compound's distinct substitution pattern may yield a unique polypharmacology fingerprint. Conduct Hsp90α enzyme inhibition assay (IC50) and DHFR enzyme assay; compare with published compounds 15d (Hsp90α IC50 = 4.48 μg/mL) and 9a (most potent DHFR inhibitor) [4]. Antiviral follow-up against HSV-1 and CBV4 is recommended if significant enzyme inhibition is observed.

Quote Request

Request a Quote for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.